4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

Catalog No.
S748045
CAS No.
946784-60-7
M.F
C13H9ClF3NO
M. Wt
287.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

CAS Number

946784-60-7

Product Name

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

IUPAC Name

4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

InChI

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2

InChI Key

CAHGSHKYEHFUCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₃H₉ClF₃N₁O. It features a trifluoromethyl group, which is known for enhancing the biological activity and lipophilicity of compounds. The compound has gained attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique structural characteristics.

Typical of aniline derivatives. Notably, it can participate in electrophilic aromatic substitution reactions due to the presence of the trifluoromethyl and chlorophenoxy groups. These reactions may include:

  • Nitration: Introduction of nitro groups at various positions on the aromatic ring.
  • Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Reduction: Conversion of the nitro group to an amine under reducing conditions.

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline exhibits significant biological activity, particularly as a herbicide and in pharmaceutical applications. Its structural features contribute to its effectiveness in inhibiting specific enzymes or pathways in target organisms. Studies have shown that compounds with trifluoromethyl groups often display enhanced potency against various biological targets, including cancer cells and pathogens.

Several synthesis methods have been reported for 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline:

  • One-Pot Synthesis: A method involving the reaction of chlorophenol derivatives with trifluoromethyl amines under controlled conditions. This approach allows for high yields and purity.
  • Sequential Reactions: Initial formation of a chlorophenoxy intermediate followed by trifluoromethylation using reagents like trifluoromethyl sulfonyl fluoride.

These methods leverage modern techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

The primary applications of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline include:

  • Agricultural Chemicals: Utilized as a herbicide due to its ability to inhibit plant growth by targeting specific biochemical pathways.
  • Pharmaceuticals: Investigated for potential use in drug development, particularly in treatments targeting specific diseases due to its unique biological properties.
  • Research Reagents: Employed in laboratories for various chemical syntheses and as a biochemical tool in proteomics research .

Interaction studies have shown that 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline can interact with various biological macromolecules, influencing enzyme activity and receptor binding. These interactions are critical for understanding its mechanism of action as a herbicide and potential therapeutic agent. Studies often focus on its binding affinity and selectivity towards target proteins, which can inform further drug design efforts.

Several compounds share structural similarities with 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-(trifluoromethyl)anilineC₈H₆ClF₃NLacks the chlorophenoxy group, primarily used as an herbicide.
3-Chloro-4-(trifluoromethyl)anilineC₈H₆ClF₃NDifferent substitution pattern on the aromatic ring, affecting biological activity.
4-(4-Chlorophenoxy)-2-(trifluoromethyl)anilineC₁₃H₉ClF₃N₁OSimilar structure but differs in substitution position, influencing herbicidal efficacy.

The presence of both chlorophenoxy and trifluoromethyl groups in 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline enhances its lipophilicity and biological activity compared to other aniline derivatives, making it particularly effective in agricultural and pharmaceutical applications .

XLogP3

4.3

Dates

Last modified: 08-15-2023

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